3-methylbenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound you mentioned is a type of triazole, which is a class of five-membered ring compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are used in medicinal chemistry as building blocks for more complex chemical compounds .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method is the azide-alkyne Huisgen cycloaddition, also known as a “click reaction”. This reaction is highly reliable and has been used to synthesize a wide range of triazole derivatives .Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The exact structure of a specific triazole derivative would depend on the substituents attached to the ring .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, depending on the substituents present. They can act as ligands in coordination chemistry, undergo N-alkylation and N-arylation reactions, and can be used as scaffolds for the synthesis of more complex compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific triazole derivative would depend on its exact structure. Factors that could influence these properties include the nature and position of the substituents on the triazole ring .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a communicable tropical disease caused by Leishmania parasites, affects millions of people globally. The compound’s antileishmanial potential could be explored for treating this devastating disease. Recent studies have demonstrated that certain hydrazine-coupled pyrazole derivatives exhibit potent antileishmanial activity. Investigating the efficacy of our compound against Leishmania strains could provide valuable insights.
Antimalarial Properties
Malaria, transmitted by Plasmodium parasites via mosquito bites, remains a major global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, our compound could serve as a potential candidate. In vitro evaluations have highlighted its activity against Plasmodium berghei-infected mice. Further studies are warranted to explore its effectiveness against human malaria strains.
Molecular Docking Studies
Understanding the interaction between our compound and specific target enzymes is crucial. Molecular docking studies can reveal binding affinities and potential mechanisms of action. For instance, investigating its interaction with Lm-PTR1 (a validated target) could shed light on its antileishmanial activity.
Drug Discovery Programs
Our compound could serve as a starting point for antimalarial drug discovery. By synthesizing analogs and evaluating their activity, researchers can identify lead compounds. High-throughput screening and computational approaches (such as virtual screening and molecular docking) can guide further exploration .
Triazole Chemistry
Triazoles play a vital role in pharmaceutical chemistry. Investigating the synthesis, reactivity, and functionalization of our compound within the triazole framework could yield novel insights. Researchers might explore other 1,2,4-triazoles or related heterocycles .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-methylphenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-4-3-5-14(10-12)11-24-18(23)17-13(2)22(21-20-17)16-8-6-15(19)7-9-16/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQRWMWCXGXMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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